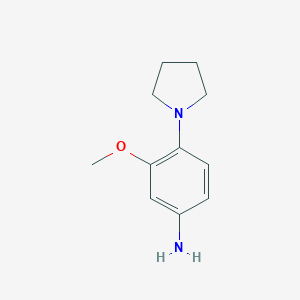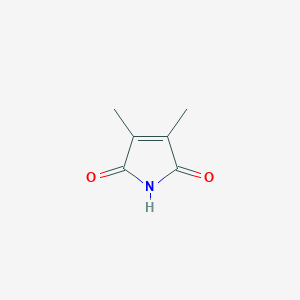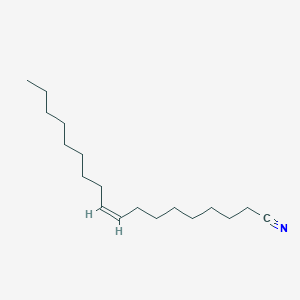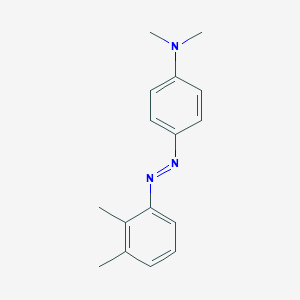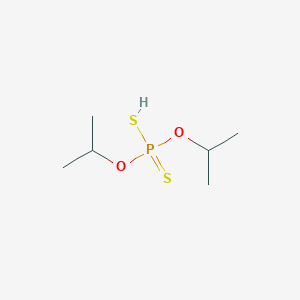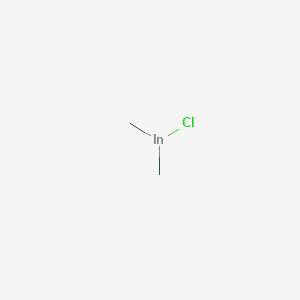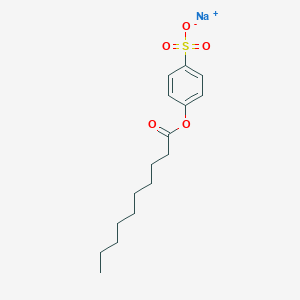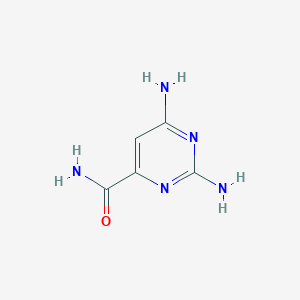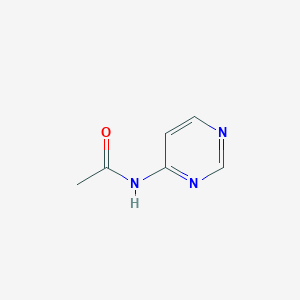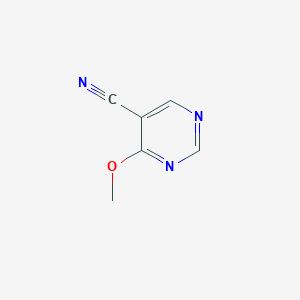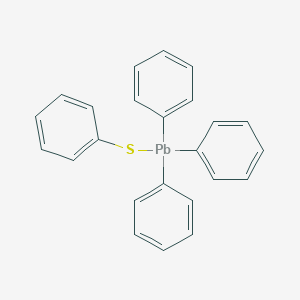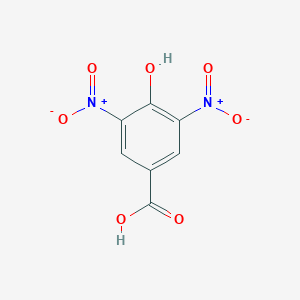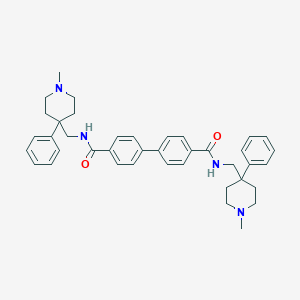
4,4'-Biphenyldicarboxamide, N,N'-bis(1-methyl-4-phenyl-4-piperidylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4'-Biphenyldicarboxamide, N,N'-bis(1-methyl-4-phenyl-4-piperidylmethyl)-, commonly known as BDA, is a synthetic organic compound used in scientific research. It is a derivative of bisbenzamide and is a highly selective DNA-binding agent. BDA has been used in various research studies due to its unique properties and potential applications.
Wirkmechanismus
BDA binds to DNA through intercalation, which involves the insertion of the molecule between the base pairs of the DNA double helix. This binding results in a change in the DNA structure, which can affect DNA replication, transcription, and repair. BDA has also been shown to induce DNA damage and apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
BDA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of DNA polymerase, an enzyme involved in DNA replication. BDA has also been shown to inhibit the activity of topoisomerase, an enzyme involved in DNA supercoiling. Additionally, BDA has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
BDA has several advantages for use in lab experiments. It is highly selective for DNA and has a high binding affinity. BDA is also stable and can be easily synthesized in large quantities. However, BDA has some limitations, including its potential toxicity and the need for careful handling.
Zukünftige Richtungen
There are several future directions for the use of BDA in scientific research. One potential application is in the development of new cancer therapies. BDA has been shown to induce apoptosis in cancer cells and could be used as a potential drug candidate. Additionally, BDA could be used in the development of new diagnostic tools for DNA-related diseases. Further research is needed to fully understand the potential applications of BDA in scientific research.
Synthesemethoden
The synthesis of BDA involves the reaction of 4,4'-biphenyldicarboxylic acid with 1-methyl-4-phenyl-4-piperidinol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields BDA as a white solid with a high yield.
Wissenschaftliche Forschungsanwendungen
BDA has been extensively used in scientific research due to its unique properties. It has been used as a fluorescent probe to study DNA structure and dynamics. BDA has also been used in the study of DNA replication, transcription, and repair. Additionally, BDA has been used in the development of new drugs for the treatment of cancer and other diseases.
Eigenschaften
CAS-Nummer |
15234-97-6 |
|---|---|
Produktname |
4,4'-Biphenyldicarboxamide, N,N'-bis(1-methyl-4-phenyl-4-piperidylmethyl)- |
Molekularformel |
C40H46N4O2 |
Molekulargewicht |
614.8 g/mol |
IUPAC-Name |
N-[(1-methyl-4-phenylpiperidin-4-yl)methyl]-4-[4-[(1-methyl-4-phenylpiperidin-4-yl)methylcarbamoyl]phenyl]benzamide |
InChI |
InChI=1S/C40H46N4O2/c1-43-25-21-39(22-26-43,35-9-5-3-6-10-35)29-41-37(45)33-17-13-31(14-18-33)32-15-19-34(20-16-32)38(46)42-30-40(23-27-44(2)28-24-40)36-11-7-4-8-12-36/h3-20H,21-30H2,1-2H3,(H,41,45)(H,42,46) |
InChI-Schlüssel |
IHHURAIVCRJWJF-UHFFFAOYSA-N |
SMILES |
CN1CCC(CC1)(CNC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)NCC4(CCN(CC4)C)C5=CC=CC=C5)C6=CC=CC=C6 |
Kanonische SMILES |
CN1CCC(CC1)(CNC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)NCC4(CCN(CC4)C)C5=CC=CC=C5)C6=CC=CC=C6 |
Andere CAS-Nummern |
15234-97-6 |
Synonyme |
4,4'-Biphenyldicarboxamide, N,N'-bis(1-methyl-4-phenyl-4-piperidylmethyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



